2-(4-Hydroxythiazol-2-yl)acetamide
Overview
Description
Mechanism of Action
Target of Action
2-(4-Hydroxythiazol-2-yl)acetamide (HTA) is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility of HTA may influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxythiazol-2-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions . This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . Additionally, this compound can bind to proteins, influencing their conformation and activity. These interactions are crucial for its antimicrobial and antitumor activities, as they can inhibit the growth of pathogens and cancer cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . By affecting gene expression, this compound can alter the production of proteins that are essential for cell survival and function. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits beneficial effects such as antimicrobial and antitumor activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, converting it into more hydrophilic metabolites that can be easily excreted from the body . These metabolic pathways are essential for the detoxification and elimination of the compound, ensuring its safe use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of metabolic enzymes and signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
The synthesis of 2-(4-Hydroxythiazol-2-yl)acetamide typically involves the reaction of thiazole derivatives with acetamide under specific conditions. One common method includes the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydroxylamine to form the hydroxamic acid, which is subsequently cyclized to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with stringent quality control measures.
Chemical Reactions Analysis
2-(4-Hydroxythiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction yields . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
2-(4-Hydroxythiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for developing new therapeutic agents.
Medicine: Research has shown potential for its use in developing drugs for treating infections, inflammation, and certain types of cancer.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
2-(4-Hydroxythiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different functional groups.
Ritonavir: An antiretroviral drug that also contains a thiazole ring but is more complex in structure.
Abafungin: An antifungal drug with a thiazole ring, used for treating fungal infections.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which differ from those of other thiazole derivatives .
Properties
IUPAC Name |
2-(4-hydroxy-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h2,9H,1H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZOTVVRLIUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321670 | |
Record name | 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87947-94-2 | |
Record name | 87947-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87947-94-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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